Cas no 922101-17-5 (N-(3-chloro-2-methylphenyl)-2-2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-ylacetamide)

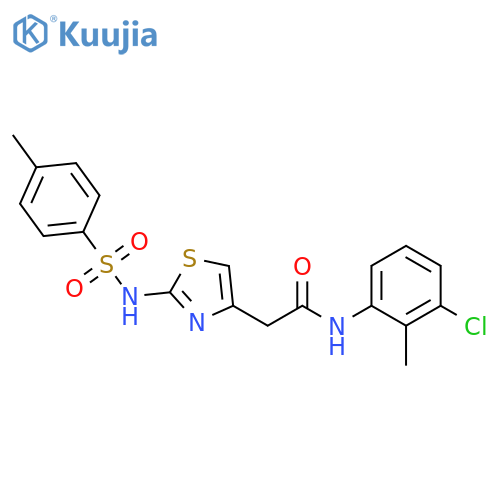

922101-17-5 structure

商品名:N-(3-chloro-2-methylphenyl)-2-2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-ylacetamide

N-(3-chloro-2-methylphenyl)-2-2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-ylacetamide 化学的及び物理的性質

名前と識別子

-

- N-(3-chloro-2-methylphenyl)-2-2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-ylacetamide

- 4-Thiazoleacetamide, N-(3-chloro-2-methylphenyl)-2-[[(4-methylphenyl)sulfonyl]amino]-

- F2322-0418

- N-(3-chloro-2-methylphenyl)-2-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]acetamide

- N-(3-chloro-2-methylphenyl)-2-[2-[(4-methylphenyl)sulfonylamino]-1,3-thiazol-4-yl]acetamide

- AKOS024639255

- 922101-17-5

- N-(3-chloro-2-methylphenyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide

-

- インチ: 1S/C19H18ClN3O3S2/c1-12-6-8-15(9-7-12)28(25,26)23-19-21-14(11-27-19)10-18(24)22-17-5-3-4-16(20)13(17)2/h3-9,11H,10H2,1-2H3,(H,21,23)(H,22,24)

- InChIKey: QGHAZSDWZDIMJY-UHFFFAOYSA-N

- ほほえんだ: S1C=C(CC(NC2=CC=CC(Cl)=C2C)=O)N=C1NS(C1=CC=C(C)C=C1)(=O)=O

計算された属性

- せいみつぶんしりょう: 435.0478115g/mol

- どういたいしつりょう: 435.0478115g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 28

- 回転可能化学結合数: 6

- 複雑さ: 635

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 125Ų

- 疎水性パラメータ計算基準値(XlogP): 4

じっけんとくせい

- 密度みつど: 1.455±0.06 g/cm3(Predicted)

- 酸性度係数(pKa): 6.80±0.10(Predicted)

N-(3-chloro-2-methylphenyl)-2-2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-ylacetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2322-0418-15mg |

N-(3-chloro-2-methylphenyl)-2-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]acetamide |

922101-17-5 | 90%+ | 15mg |

$89.0 | 2023-05-16 | |

| Life Chemicals | F2322-0418-10mg |

N-(3-chloro-2-methylphenyl)-2-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]acetamide |

922101-17-5 | 90%+ | 10mg |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2322-0418-50mg |

N-(3-chloro-2-methylphenyl)-2-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]acetamide |

922101-17-5 | 90%+ | 50mg |

$160.0 | 2023-05-16 | |

| Life Chemicals | F2322-0418-100mg |

N-(3-chloro-2-methylphenyl)-2-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]acetamide |

922101-17-5 | 90%+ | 100mg |

$248.0 | 2023-05-16 | |

| Life Chemicals | F2322-0418-5mg |

N-(3-chloro-2-methylphenyl)-2-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]acetamide |

922101-17-5 | 90%+ | 5mg |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2322-0418-40mg |

N-(3-chloro-2-methylphenyl)-2-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]acetamide |

922101-17-5 | 90%+ | 40mg |

$140.0 | 2023-05-16 | |

| Life Chemicals | F2322-0418-75mg |

N-(3-chloro-2-methylphenyl)-2-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]acetamide |

922101-17-5 | 90%+ | 75mg |

$208.0 | 2023-05-16 | |

| Life Chemicals | F2322-0418-1mg |

N-(3-chloro-2-methylphenyl)-2-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]acetamide |

922101-17-5 | 90%+ | 1mg |

$54.0 | 2023-05-16 | |

| Life Chemicals | F2322-0418-30mg |

N-(3-chloro-2-methylphenyl)-2-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]acetamide |

922101-17-5 | 90%+ | 30mg |

$119.0 | 2023-05-16 | |

| Life Chemicals | F2322-0418-5μmol |

N-(3-chloro-2-methylphenyl)-2-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]acetamide |

922101-17-5 | 90%+ | 5μl |

$63.0 | 2023-05-16 |

N-(3-chloro-2-methylphenyl)-2-2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-ylacetamide 関連文献

-

Juan David Serna-Salazar,Jorge Mahecha-Gómez Phys. Chem. Chem. Phys., 2000,2, 4061-4065

-

Yuecheng Zhang,Wenge Huo,Hong-Yu Zhang,Jiquan Zhao RSC Adv., 2017,7, 47261-47270

-

Bastian C. Krüger,Sven Meyer,Roman J. V. Wagner,Tim Schäfer Phys. Chem. Chem. Phys., 2017,19, 19896-19903

-

Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797

-

Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786

922101-17-5 (N-(3-chloro-2-methylphenyl)-2-2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-ylacetamide) 関連製品

- 1421453-68-0(1-cyclohexyl-3-3-(furan-2-yl)-3-hydroxypropylurea)

- 1805438-07-6(6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-methanol)

- 1804912-51-3(2-(Aminomethyl)-4-bromo-6-(difluoromethyl)-3-fluoropyridine)

- 2005806-71-1(tert-butyl N-[3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropyl]carbamate)

- 1267109-65-8(5-Thiazoleacetic acid, 2-(aminomethyl)-4-methyl-)

- 2877638-21-4(4-cyclobutyl-6-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyrimidine)

- 150584-61-5(7-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid)

- 1261449-20-0(4-(Bromomethyl)-3-cyanobenzaldehyde)

- 2228991-37-3(2-amino-1-5-(4-fluorophenyl)furan-2-ylpropan-1-one)

- 1788845-53-3(1,6-Dihydro-1-methyl-6-oxo-N-[1-(2-pyridinyl)-3-pyrrolidinyl]-3-pyridazinecarboxamide)

推奨される供給者

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬